2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile
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Overview
Description
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization and subsequent reaction with a nitrile source . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiazole: Lacks the dichlorophenyl group, which may affect its biological activity.
2-Amino-4-(4-chlorophenyl)thiazole: Contains only one chlorine atom on the phenyl ring, which may result in different reactivity and biological properties.
Uniqueness
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is unique due to the presence of the dichlorophenyl group, which can enhance its biological activity and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H5Cl2N3S |
---|---|
Molecular Weight |
270.14 g/mol |
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H5Cl2N3S/c11-5-1-2-6(7(12)3-5)9-8(4-13)16-10(14)15-9/h1-3H,(H2,14,15) |
InChI Key |
FQNUERXCSYWVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(SC(=N2)N)C#N |
Origin of Product |
United States |
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